molecular formula C11H10N2OS B2596222 4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine CAS No. 436151-87-0

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine

Cat. No.: B2596222
CAS No.: 436151-87-0
M. Wt: 218.27
InChI Key: YREUPBBWTZDQPA-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a thiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a benzofuran derivative under acidic or basic conditions. The reaction may require catalysts such as zinc chloride (ZnCl₂) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.

Scientific Research Applications

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine is unique due to the combination of benzofuran and thiazole rings, which imparts a broad spectrum of biological activities. This dual-ring structure enhances its potential for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-11-13-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5-6H,3-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUPBBWTZDQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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